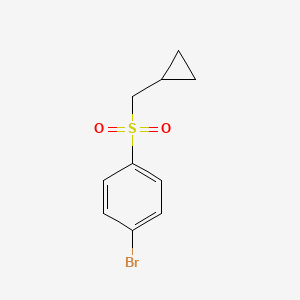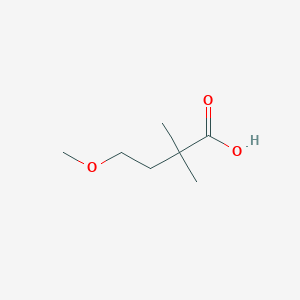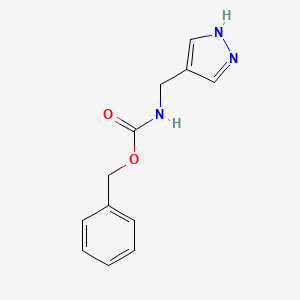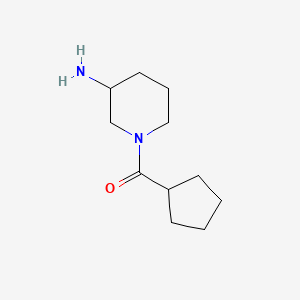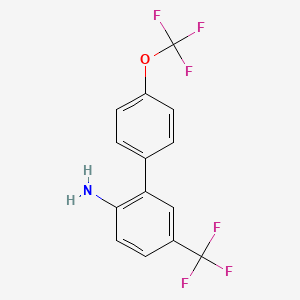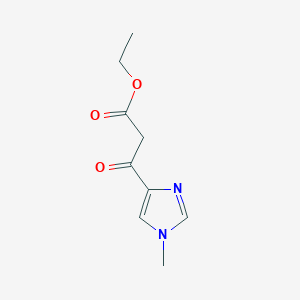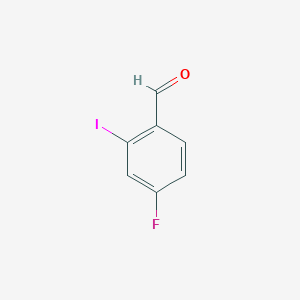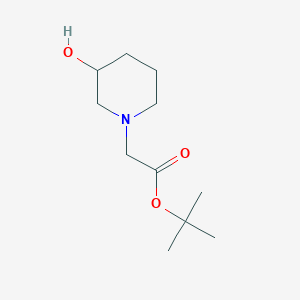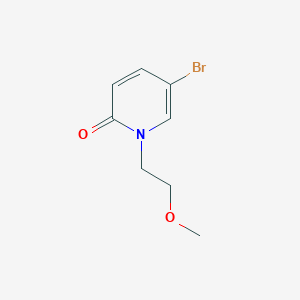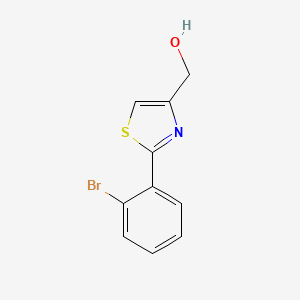![molecular formula C11H17BO4 B1443437 [3-(2-Propoxyethoxy)phenyl]boronic acid CAS No. 279262-49-6](/img/structure/B1443437.png)
[3-(2-Propoxyethoxy)phenyl]boronic acid
Vue d'ensemble
Description
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a boronic acid derivative with a molecular weight of 224.06 . It is a powder form substance . The IUPAC name for this compound is 3-(2-propoxyethoxy)phenylboronic acid .
Molecular Structure Analysis
The InChI code for “[3-(2-Propoxyethoxy)phenyl]boronic acid” is 1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 . This indicates the molecular structure of the compound.
Chemical Reactions Analysis
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are known for their utility in various sensing applications due to their interactions with diols and strong Lewis bases . They are also used in Suzuki–Miyaura cross-coupling reactions .
Physical And Chemical Properties Analysis
“[3-(2-Propoxyethoxy)phenyl]boronic acid” is a powder form substance . The storage temperature for this compound is 4 degrees Celsius .
Applications De Recherche Scientifique
Suzuki-Miyaura Cross-Coupling
[3-(2-Propoxyethoxy)phenyl]boronic acid: is a valuable reagent in the Suzuki-Miyaura cross-coupling reaction . This reaction is a pivotal method for forming carbon-carbon bonds, allowing for the synthesis of various aromatic compounds. The boronic acid acts as a nucleophilic partner, coupling with halogenated compounds in the presence of a palladium catalyst to form biaryl structures. This process is widely used in the pharmaceutical industry for the synthesis of complex drug molecules.
Protodeboronation
The compound can undergo protodeboronation , which is a method to remove the boron moiety from boronic esters . This process is crucial when the boron group is used as a temporary protective group or as a handle for further chemical transformations. The protodeboronation of [3-(2-Propoxyethoxy)phenyl]boronic acid can be achieved using a radical approach, which is essential for the synthesis of natural products and complex molecules.
Homologation Reactions
Homologation reactions involve the lengthening of the carbon chain of a molecule. [3-(2-Propoxyethoxy)phenyl]boronic acid can participate in Matteson homologation , where the boron moiety is used to add carbon groups to a molecule . This is particularly useful in the field of material science for creating polymers with specific chain lengths and properties.
Synthesis of Biologically Active Molecules
This boronic acid derivative is involved in the synthesis of biologically active molecules . It can be used in cross-coupling reactions to create compounds that have potential as pharmaceuticals. Its ability to form stable complexes with various substrates makes it a versatile building block in medicinal chemistry.
Catalyst in Organic Synthesis
The compound serves as a catalyst in various organic synthesis reactions . It can catalyze intramolecular amination, direct arylation, and other palladium-catalyzed reactions. These reactions are fundamental in constructing complex organic molecules with high precision and efficiency.
Research in Material Science
In material science, [3-(2-Propoxyethoxy)phenyl]boronic acid is used to develop new materials with unique properties . Its reactivity with different chemical groups allows for the creation of novel polymers and composites that could be used in advanced technologies and sustainable materials.
Safety And Hazards
The safety information for “[3-(2-Propoxyethoxy)phenyl]boronic acid” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray, wash hands and other skin areas thoroughly after handling, and not to eat, drink or smoke when using this product .
Orientations Futures
Boronic acids, including “[3-(2-Propoxyethoxy)phenyl]boronic acid”, are increasingly utilized in diverse areas of research . They have been used in various areas ranging from biological labeling, protein manipulation and modification, separation, and the development of therapeutics . Therefore, the future directions for “[3-(2-Propoxyethoxy)phenyl]boronic acid” could involve further exploration in these areas.
Propriétés
IUPAC Name |
[3-(2-propoxyethoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO4/c1-2-6-15-7-8-16-11-5-3-4-10(9-11)12(13)14/h3-5,9,13-14H,2,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIULMRRBOHEBJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OCCOCCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(2-Propoxyethoxy)phenyl]boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




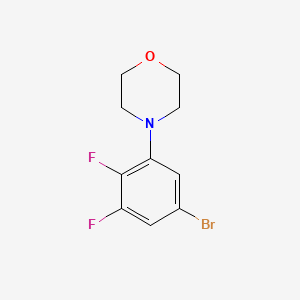
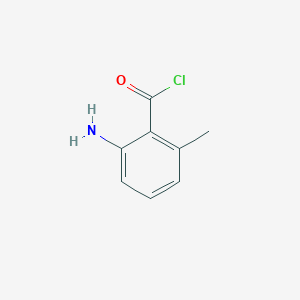
![tert-Butyl 2-methoxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1443362.png)
